An In-Depth Technical Guide to N-Benzylcyclopropanamine Hydrochloride: Properties, Mechanism of Action, and Research Applications
An In-Depth Technical Guide to N-Benzylcyclopropanamine Hydrochloride: Properties, Mechanism of Action, and Research Applications
Introduction: N-Benzylcyclopropanamine hydrochloride is a significant chemical tool for researchers engaged in drug discovery and development, particularly in the field of drug metabolism. While its nomenclature can be confused with its structural isomer, 1-benzylcyclopropan-1-amine, this guide focuses on the N-substituted variant, a compound renowned for its role as a mechanism-based inactivator of Cytochrome P450 (P450) enzymes. Understanding the interaction of such molecules with P450s is paramount, as these enzymes are responsible for the metabolism of a vast majority of clinically used drugs.[1] Mechanism-based inactivation (MBI) can lead to significant drug-drug interactions (DDIs) and, in some cases, idiosyncratic toxicity.[1][2] This document provides a comprehensive overview of the chemical properties, intricate mechanism of action, and practical applications of N-Benzylcyclopropanamine hydrochloride, serving as a critical resource for scientists aiming to probe P450 function and mitigate metabolic liabilities in drug candidates.
Section 1: Physicochemical Properties
N-Benzylcyclopropanamine hydrochloride is the salt form of N-benzylcyclopropanamine, which enhances its stability and aqueous solubility for experimental use. The core structure consists of a cyclopropylamine moiety with a benzyl group attached to the nitrogen atom.
| Property | Value | Source |
| IUPAC Name | N-benzylcyclopropanamine hydrochloride | |
| Synonyms | N-Cyclopropylbenzylamine HCl, N-Benzylcyclopropanamine HCl | [3][4] |
| CAS Number | 13324-66-8 (Free Base) | [3] |
| Molecular Formula | C₁₀H₁₄ClN | [3] |
| Molecular Weight | 183.68 g/mol | Calculated |
| Free Base MW | 147.22 g/mol | [3] |
| Appearance | Typically a white to off-white solid | |
| Solubility | Soluble in water and polar organic solvents | [5] |
Section 2: Mechanism of Action - Cytochrome P450 Inactivation
The primary utility of N-benzylcyclopropanamine in research stems from its function as a mechanism-based inactivator (also known as a suicide inhibitor) of P450 enzymes.[6] This process is distinct from reversible inhibition because it involves the enzyme catalytically converting the inhibitor into a reactive species that covalently binds to and irreversibly deactivates the enzyme.[1]
The inactivation mechanism is complex and involves several key steps:
-
Initial Binding: The molecule binds to the active site of a P450 enzyme.
-
Enzymatic Bioactivation: The P450 enzyme, particularly its highly reactive Compound I (Cpd I) intermediate, initiates oxidation of the N-benzylcyclopropanamine. While a single electron transfer (SET) was once a proposed mechanism, density functional theory (DFT) calculations suggest that a proton-coupled electron transfer (PCET) is the more energetically favorable pathway.[6] This involves the abstraction of a hydrogen atom from the amine, forming an amino radical intermediate.[6]
-
Radical-Mediated Ring Opening: The highly strained cyclopropane ring in the resulting radical intermediate undergoes rapid scission. This ring-opening acts as a "radical clock" and generates a carbon-centered radical.
-
Covalent Adduction: This newly formed reactive species can then attack the P450 enzyme in several ways:
-
Heme Modification: The radical can covalently bind to the porphyrin macrocycle of the heme prosthetic group, rendering it catalytically incompetent.
-
Apoprotein Modification: Alternatively, the radical can form a covalent bond with an amino acid residue in the enzyme's active site.[1]
-
-
Metabolic Intermediate Complex (MIC) Formation: In addition to covalent binding, cyclopropylamines can inactivate P450s by forming metabolic intermediate complexes.[7] This pathway involves the formation of a nitroso metabolite that coordinates tightly to the heme iron, preventing the binding of oxygen and subsequent substrate turnover.[7]
This dual capacity to be both a substrate and an inactivator makes N-benzylcyclopropanamine a powerful tool for characterizing P450 active sites and catalytic mechanisms.[6]
Section 3: Experimental Protocol - In Vitro P450 Inactivation Assay
To determine the MBI potential of a compound, a standardized in vitro assay using human liver microsomes (HLM) or recombinant P450 enzymes is employed. This protocol is designed to measure the time- and concentration-dependent loss of enzyme activity.
Objective: To determine the kinetic parameters of inactivation, KI (concentration for half-maximal inactivation) and kinact (maximal rate of inactivation).[8]
Materials:
-
Human Liver Microsomes (HLM)
-
Test Compound (N-Benzylcyclopropanamine HCl)
-
NADPH Regenerating System (e.g., NADP+, glucose-6-phosphate, G6P dehydrogenase)
-
Phosphate Buffer (e.g., 100 mM Potassium Phosphate, pH 7.4)
-
P450 Probe Substrate (e.g., midazolam for CYP3A4, diclofenac for CYP2C9)
-
Acetonitrile with Internal Standard (for quenching)
-
96-well plates, incubator, LC-MS/MS system
Methodology:
-
Preparation of Reagents:
-
Prepare stock solutions of the test compound and probe substrate in a suitable solvent (e.g., DMSO).
-
Prepare working solutions of HLM and the NADPH regenerating system in phosphate buffer.
-
-
Pre-incubation (Inactivation Step):
-
In a 96-well plate, combine HLM, phosphate buffer, and various concentrations of N-benzylcyclopropanamine (and a vehicle control).
-
Initiate the inactivation reaction by adding the NADPH regenerating system.
-
Incubate the plate at 37°C. Aliquots are removed at several time points (e.g., 0, 5, 10, 20, 30 minutes).
-
-
Primary Incubation (Activity Measurement):
-
Rationale: To accurately measure the remaining enzyme activity, the pre-incubation mixture is diluted significantly (e.g., 10 to 20-fold) into a new plate containing the P450 probe substrate and additional NADPH regenerating system. This dilution effectively stops the inactivation process by lowering the concentration of the inactivator and minimizes any competitive inhibition.
-
Incubate this secondary reaction at 37°C for a short, defined period (e.g., 10 minutes).
-
-
Reaction Termination and Sample Processing:
-
Quench the primary incubation reaction by adding cold acetonitrile containing an analytical internal standard.
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer the supernatant for analysis.
-
-
Analysis:
-
Quantify the amount of metabolite formed from the probe substrate using a validated LC-MS/MS method.
-
-
Data Analysis:
-
For each concentration of the inactivator, plot the natural logarithm of the percent remaining activity against the pre-incubation time. The slope of this line represents the observed rate of inactivation (kobs).
-
Plot the kobs values against the inactivator concentrations and fit the data to the Michaelis-Menten equation to determine the kinetic parameters KI and kinact.[8]
-
Section 4: Synthesis and Handling
Synthesis Outline: The parent compound, N-benzylcyclopropanamine, can be synthesized via several established organic chemistry methods. A common approach is reductive amination.[9] This involves reacting benzaldehyde with cyclopropanamine to form an intermediate imine, which is then reduced in situ using a reducing agent like sodium borohydride or sodium triacetoxyborohydride.
The resulting free base is an oil that can be converted to the hydrochloride salt for improved handling and solubility. This is typically achieved by dissolving the free base in a non-polar solvent, such as diethyl ether, and adding a solution of hydrogen chloride in the same solvent, which causes the salt to precipitate.[10][11]
Safety and Handling: As with any laboratory chemical, proper handling of N-benzylcyclopropanamine hydrochloride is essential. Based on safety data sheets for structurally related amine hydrochlorides, the following precautions should be observed:[12][13][14]
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.[14]
-
Engineering Controls: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[13]
-
Handling: Avoid contact with skin and eyes.[12] Wash hands thoroughly after handling.[14] Do not eat, drink, or smoke in the laboratory.[15]
-
Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[12] The compound may be hygroscopic.
Section 5: Applications in Drug Development
The study of P450 inactivation using tools like N-benzylcyclopropanamine is a cornerstone of modern drug development.[16]
-
Probing Enzyme Mechanisms: It serves as a model inactivator to understand the catalytic mechanisms of different P450 isoforms and to characterize the topology of their active sites.
-
Risk Assessment of New Chemical Entities (NCEs): Early-stage screening for MBI is a critical step in the drug discovery pipeline.[1] Identifying compounds with MBI potential allows medicinal chemists to design new analogues that eliminate this liability, thereby reducing the risk of clinical DDIs.
-
Predicting Drug-Drug Interactions (DDIs): The kinetic parameters (KI and kinact) obtained from in vitro assays can be used in physiologically based pharmacokinetic (PBPK) models to predict the magnitude of potential DDIs in humans.
N-Benzylcyclopropanamine hydrochloride is more than just a chemical reagent; it is a sophisticated probe for exploring the complex world of drug metabolism. Its well-characterized ability to cause mechanism-based inactivation of Cytochrome P450 enzymes provides researchers with an invaluable tool for mechanistic studies and for the proactive mitigation of metabolic risks in drug discovery. A thorough understanding of its properties, mechanism, and the experimental protocols for its use is essential for any scientist working to develop safer and more effective medicines.
References
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 25866, N-Cyclopropylbenzenemethanamine. Retrieved from PubChem. [Link]
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Hanzlik, R. P., & Tullman, R. H. (1982). Cyclopropylamine inactivation of cytochromes P450: Role of metabolic intermediate complexes. Journal of the American Chemical Society, 104(7), 2048-2050. (Note: Abstract available on ResearchGate). [Link]
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The Royal Society of Chemistry. (n.d.). Supporting Information for a relevant publication. Retrieved from The Royal Society of Chemistry. (Note: This is a general procedure example). [Link]
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ResearchGate. (n.d.). Scheme 1: Preparation of 1-(cyclopropyl)cyclopropylamine hydrochloride (4·HCl). Retrieved from ResearchGate. [Link]
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Kalgutkar, A. S., Obach, R. S., & Maurer, T. S. (2007). Mechanism-based inactivation of cytochrome P450 enzymes: chemical mechanisms, structure-activity relationships and relationship to clinical drug-drug interactions and idiosyncratic adverse drug reactions. Current Drug Metabolism, 8(5), 407-447. [Link]
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Shahsavari, A., & Hirao, H. (2021). Mechanism-Based Inactivation of Cytochrome P450 Enzymes: Computational Insights. Chemical Research in Toxicology, 34(4), 999-1025. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 91827884, 4-cyclopropylnaphthalen-1-aMine hydrochloride. Retrieved from PubChem. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11708049, Cyclopropylamine hydrochloride. Retrieved from PubChem. [Link]
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